3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide

Medicinal Chemistry Salt Selection Pre-formulation

3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide is a 2-aminobenzothiazole derivative bearing a propanoic acid side chain at the 6-position, supplied as a hydrobromide salt. It belongs to the broader class of benzothiazole carboxylic acid derivatives, widely explored as scaffolds for kinase inhibitors, antimicrobials, and anti-inflammatory agents.

Molecular Formula C10H11BrN2O2S
Molecular Weight 303.17
CAS No. 1052543-53-9
Cat. No. B2805770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide
CAS1052543-53-9
Molecular FormulaC10H11BrN2O2S
Molecular Weight303.17
Structural Identifiers
SMILESC1=CC2=C(C=C1CCC(=O)O)SC(=N2)N.Br
InChIInChI=1S/C10H10N2O2S.BrH/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10;/h1,3,5H,2,4H2,(H2,11,12)(H,13,14);1H
InChIKeyZKODSKZSSNNJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminobenzo[d]thiazol-6-yl)propanoic Acid Hydrobromide (CAS 1052543-53-9): Procurement-Relevant Structural and Physicochemical Baseline


3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide is a 2-aminobenzothiazole derivative bearing a propanoic acid side chain at the 6-position, supplied as a hydrobromide salt. It belongs to the broader class of benzothiazole carboxylic acid derivatives, widely explored as scaffolds for kinase inhibitors, antimicrobials, and anti-inflammatory agents [1]. The compound has a molecular formula of C₁₀H₁₁BrN₂O₂S and a molecular weight of 303.18 g/mol . The hydrobromide counterion enhances aqueous solubility and handling characteristics relative to the free base form (CAS 30132-20-8, MW 222.26 g/mol), which is also commercially available . Key computed properties include a LogP of 3.435 and a polar surface area (PSA) of 104.45 Ų .

Why Generic Substitution Risks Failure: Positional Isomerism and Salt Form Differentiate 3-(2-Aminobenzo[d]thiazol-6-yl)propanoic Acid Hydrobromide from In-Class Analogs


Benzothiazole-propanoic acid conjugates are not interchangeable. Substitution position, amino group placement, and salt form each critically determine solvation, LogP, hydrogen-bond donor/acceptor count, and consequently the compound's utility as a synthetic intermediate or screening candidate. For instance, the 2-amino-6-propanoic substitution pattern (target compound) yields a LogP of 3.435 (hydrobromide) and 1.51 (free acid), whereas the isomeric 3-(1,3-benzothiazol-2-yl)propanoic acid (no amino group) has an XLogP3 of 2.4 with only one hydrogen bond donor [1]. Similarly, shifting the amino group from the 2- to the 6-position (3-(6-amino-1,3-benzothiazol-2-yl)propanoic acid, CAS 103038-17-1) or altering the propanoic acid attachment point from the 6- to the 2-position (3-(1,3-benzothiazol-2-yl)propanoic acid, CAS 29198-86-5) fundamentally alters the hydrogen-bonding network and reactivity profile . The hydrobromide salt further distinguishes the target compound from its free acid form, offering superior aqueous solubility and distinct solid-state handling—a factor directly relevant to dissolution-based assay workflows and formulation screening [2].

Quantitative Differentiation Evidence for 3-(2-Aminobenzo[d]thiazol-6-yl)propanoic Acid Hydrobromide Against Closest Analogs


Hydrobromide Salt vs. Free Acid: Molecular Weight, LogP, and Solubility Implications for Procurement

The hydrobromide salt form (CAS 1052543-53-9) differs from its free acid counterpart (CAS 30132-20-8) in molecular weight, computed LogP, and anticipated aqueous solubility. The hydrobromide salt has a molecular weight of 303.18 g/mol and a computed LogP of 3.435, versus 222.26 g/mol and LogP 1.51 for the free acid . Hydrobromide salt formation generally increases aqueous solubility by 10- to 1000-fold for weakly basic compounds, a class-level inference applicable to 2-aminobenzothiazoles [1]. This solubility differential directly impacts compound handling in aqueous assay buffers and DMSO stock preparation protocols [1].

Medicinal Chemistry Salt Selection Pre-formulation

Positional Isomer Comparison: 2-Amino-6-Propanoic Acid vs. 2-Propanoic Acid Benzothiazole Scaffolds

The target compound features the 2-amino-6-propanoic acid substitution pattern, in contrast to 3-(1,3-benzothiazol-2-yl)propanoic acid (CAS 29198-86-5), which lacks the 2-amino group. The 2-amino group contributes two additional hydrogen bond donors and alters the electron density of the thiazole ring. Computed LogP differs substantially: 3.435 (target, hydrobromide) versus XLogP3 2.4 for the comparator [1]. Molecular weight also differs: 303.18 g/mol (target) versus 207.25 g/mol (comparator). The 2-amino group is a critical pharmacophoric element in many kinase inhibitor series, including Rho kinase (ROCK) and urokinase-type plasminogen activator (uPA) inhibitor programs where 2-aminobenzothiazole derivatives have achieved low nanomolar potencies [2][3].

Scaffold Hopping Kinase Inhibitor Design Medicinal Chemistry

Amino Group Positional Isomerism: 2-Amino-6-Propanoic Acid vs. 6-Amino-2-Propanoic Acid Benzothiazoles

The target compound (2-amino-6-propanoic acid) and 3-(6-amino-1,3-benzothiazol-2-yl)propanoic acid (CAS 103038-17-1, 6-amino-2-propanoic acid) are positional isomers with identical molecular formula (C₁₀H₁₀N₂O₂S for the free base) but distinct connectivity. In the target compound, the amino group is at position 2 and the propanoic acid at position 6; in the comparator, these positions are reversed . This positional swap alters the hydrogen-bond donor/acceptor geometry: the target free acid has 3 HBD and 4 HBA, while the 6-amino-2-propanoic isomer has a distinct spatial arrangement that changes molecular recognition properties . The target compound's 2-amino group is conjugated to the thiazole nitrogen, forming an amidine-like system that can participate in bidentate hydrogen bonding with biological targets—a feature absent in the 6-amino isomer [1].

Positional Isomerism Structure-Activity Relationship Chemical Biology

Computed Physicochemical Property Comparison: Density, Boiling Point, and Flash Point Across Benzothiazole Propanoic Acid Analogs

The free acid form of the target compound (CAS 30132-20-8) exhibits a computed density of 1.5±0.1 g/cm³, a boiling point of 461.4±37.0 °C at 760 mmHg, and a flash point of 232.8±26.5 °C . In contrast, the 2-substituted isomer 3-(1,3-benzothiazol-2-yl)propanoic acid has a lower density of 1.379 g/cm³, a lower boiling point of 393.5 °C, and a lower flash point of 191.8 °C, reflecting the absence of the 2-amino group and its associated intermolecular hydrogen bonding . The higher boiling point of the target compound indicates stronger intermolecular forces (H-bonding), which may affect distillation, sublimation, and storage stability under thermal stress. The target compound's hydrogen bond donor count of 3 (versus 1 for the 2-substituted isomer) supports this interpretation [1].

Physicochemical Characterization Compound Handling Process Chemistry

Commercial Availability and Purity Grade Comparison Across Vendors

The target compound (CAS 1052543-53-9, hydrobromide salt) is available from multiple vendors with specified purity grades: Leyan offers 95+% purity (Product No. 1406188) ; CymitQuimica lists the compound as Ref. 10-F732441 and 3D-CSB54353 (discontinued as of 2019) ; Fluorochem offers the free acid form (CAS 30132-20-8) at 250 mg (¥3,520), 1 g (¥8,184), and 2 g (¥13,156) . In contrast, the positional isomer 3-(6-amino-1,3-benzothiazol-2-yl)propanoic acid (CAS 103038-17-1) and the non-amino analog 3-(1,3-benzothiazol-2-yl)propanoic acid (CAS 29198-86-5) are available from fewer suppliers, which may impact lead times and supply continuity. The free acid form (CAS 30132-20-8) is also stocked by Sigma-Aldrich as AldrichCPR product CDS016538 [1].

Chemical Procurement Vendor Comparison Research Supply Chain

Procurement-Driven Application Scenarios for 3-(2-Aminobenzo[d]thiazol-6-yl)propanoic Acid Hydrobromide


Kinase Inhibitor Medicinal Chemistry: 2-Aminobenzothiazole Scaffold Elaboration

The 2-amino-6-propanoic acid substitution pattern serves as a versatile starting point for synthesizing ATP-competitive kinase inhibitors. The 2-amino group can be functionalized via urea, amide, or sulfonamide linkages, while the 6-propanoic acid moiety enables amide coupling to diverse amine-bearing fragments. This scaffold has been validated in urokinase-type plasminogen activator (uPA) and Rho kinase (ROCK) inhibitor programs where 2-aminobenzothiazole derivatives achieved nanomolar binding affinities [1][2][3]. The hydrobromide salt form is preferred for reactions requiring anhydrous conditions or organic solvent compatibility due to its enhanced solubility profile [4].

Antimicrobial Lead Optimization: 6-Substituted 2-Aminobenzothiazole SAR

6-Substituted 2-aminobenzothiazoles have demonstrated antibacterial and antifungal activity in multiple in vitro screening campaigns [5][6]. The propanoic acid at the 6-position provides a handle for further derivatization to esters, amides, or hydrazides, enabling systematic exploration of structure-activity relationships. The target compound's specific substitution pattern (2-NH₂, 6-CH₂CH₂COOH) distinguishes it from 6-amino-2-propanoic acid isomers, allowing researchers to probe the positional dependence of antimicrobial potency .

Chemical Biology Probe Synthesis: Bifunctional Linker Conjugation

The orthogonal functionality—2-amino group for one conjugation handle and 6-propanoic acid for another—makes this compound suitable for generating bifunctional probes. The propanoic acid can be activated as an NHS ester or acid chloride for amide bond formation, while the 2-amino group can be modified via reductive amination or acylation. The hydrobromide salt form offers convenient weighing and handling compared to the hygroscopic free acid [4]. This dual-handle architecture is particularly valuable for PROTAC linker design and fluorescent probe construction [7].

Analytical Reference Standard and Method Development

With a defined CAS number (1052543-53-9), ≥95% purity (Leyan), and well-characterized physicochemical properties (MW 303.18, LogP 3.435, PSA 104.45), the compound is suitable for use as an analytical reference standard in HPLC method development and mass spectrometry calibration . The hydrobromide salt's distinct UV absorption profile (benzothiazole chromophore) and mass spectrum facilitate detection and quantification in complex matrices.

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